1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one
Description
1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one is a pyrazole derivative featuring an ethanone moiety attached to the pyrazole ring at the 1-position and an ethyl group at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting antimicrobial, antifungal, and herbicidal activities. Its structural simplicity allows for versatile functionalization, making it a scaffold of interest for comparative studies with analogues.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(3-ethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-3-7-4-5-9(8-7)6(2)10/h4-5H,3H2,1-2H3 |
InChI Key |
FGGUTQNIFOEEAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 3-Ethyl-1H-Pyrazole
Method Overview :
The most straightforward approach involves reacting 3-ethyl-1H-pyrazole with acetylating agents such as acetic anhydride or acetyl chloride. This method is analogous to protocols described for related pyrazole derivatives.
- Reagents : 3-Ethyl-1H-pyrazole, acetic anhydride, dry dioxane or tetrahydrofuran (THF), pyridine (base).
- Conditions : Stirring at room temperature for 2–6 hours under anhydrous conditions.
- Workup : The mixture is concentrated, diluted with water, and extracted with dichloromethane. The organic layer is dried (Na₂SO₄) and purified via flash chromatography (petroleum ether/ethyl acetate).
- Yield : 40–60% (based on analogous reactions in).
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the pyrazole nitrogen, facilitated by the base (pyridine), which neutralizes the generated acid (e.g., HCl or acetic acid).
Cyclocondensation Followed by Acylation
Step 1: Synthesis of 3-Ethyl-1H-Pyrazole
Method Overview :
3-Ethyl-1H-pyrazole can be synthesized via cyclization of β-ketoesters or enaminones with hydrazine derivatives.
- Reagents : Ethyl 3-oxopentanoate (β-ketoester), hydrazine hydrate, ethanol.
- Conditions : Reflux for 12–24 hours.
- Workup : The product is filtered, washed with cold ethanol, and recrystallized.
- Yield : 50–70% (estimated from similar syntheses in).
Step 2: Acylation
Follow the direct acylation protocol outlined in Section 1.
One-Pot Synthesis from Chalcone Intermediates
Method Overview :
Chalcones (α,β-unsaturated ketones) can react with hydrazines to form pyrazole rings, which are subsequently acylated.
- Reagents : (E)-4-Ethyl-1-phenylpent-2-en-1-one (chalcone), thiosemicarbazide, acetic anhydride.
- Conditions :
- Yield : 30–50% (based on multi-step yields in).
Data Comparison of Methods
Key Considerations
- Purification : Flash chromatography (petroleum ether/ethyl acetate) is critical for isolating the acetylated product.
- Solvent Choice : Anhydrous solvents (THF, dioxane) prevent hydrolysis of acetylating agents.
- Side Products : Competitive acylation at other positions is minimized using bulky bases like pyridine.
Chemical Reactions Analysis
Types of Reactions: 1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, physicochemical properties, and biological activities of 1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one and its analogues:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
